Cas no 1544924-22-2 (2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol)

2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol is a chiral amino alcohol derivative featuring a rigid 4,4-dimethylcyclohexyl backbone, which enhances stereochemical stability in synthetic applications. Its primary amine and hydroxyl functional groups make it a versatile intermediate for asymmetric synthesis, particularly in the preparation of pharmaceuticals, ligands, and catalysts. The steric hindrance provided by the dimethylcyclohexyl group can improve selectivity in enantioselective reactions. This compound is also of interest in medicinal chemistry for its potential as a building block in bioactive molecules. High purity and well-defined stereochemistry are critical for its effective use in research and industrial processes.
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol structure
1544924-22-2 structure
商品名:2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
CAS番号:1544924-22-2
MF:C10H21NO
メガワット:171.279843091965
CID:5797513
PubChem ID:83905898

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
    • 1544924-22-2
    • EN300-1848964
    • インチ: 1S/C10H21NO/c1-10(2)5-3-8(4-6-10)9(11)7-12/h8-9,12H,3-7,11H2,1-2H3
    • InChIKey: FPFGXPKOFOGSDV-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1CCC(C)(C)CC1)N

計算された属性

  • せいみつぶんしりょう: 171.162314293g/mol
  • どういたいしつりょう: 171.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 46.2Ų

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848964-0.05g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
0.05g
$912.0 2023-09-19
Enamine
EN300-1848964-2.5g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
2.5g
$2127.0 2023-09-19
Enamine
EN300-1848964-1.0g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
1g
$1086.0 2023-06-03
Enamine
EN300-1848964-5g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
5g
$3147.0 2023-09-19
Enamine
EN300-1848964-5.0g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
5g
$3147.0 2023-06-03
Enamine
EN300-1848964-0.5g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
0.5g
$1043.0 2023-09-19
Enamine
EN300-1848964-0.25g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
0.25g
$999.0 2023-09-19
Enamine
EN300-1848964-1g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
1g
$1086.0 2023-09-19
Enamine
EN300-1848964-10g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
10g
$4667.0 2023-09-19
Enamine
EN300-1848964-0.1g
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol
1544924-22-2
0.1g
$956.0 2023-09-19

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol 関連文献

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-olに関する追加情報

Professional Introduction to 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol (CAS No. 1544924-22-2)

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1544924-22-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, featuring a unique structural motif with a tertiary amine group and a bulky 4,4-dimethylcyclohexyl substituent, exhibits intriguing chemical properties that make it a valuable candidate for various synthetic applications and potential therapeutic development.

The molecular structure of 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol consists of an ethanol backbone modified with a secondary amine at the second carbon position, further substituted with a highly branched 4,4-dimethylcyclohexyl group. This arrangement imparts steric hindrance and electronic effects that influence its reactivity and interactions with biological targets. The presence of two methyl groups on the cyclohexyl ring enhances lipophilicity, making the compound potentially suitable for membrane-interacting applications or as a pharmacophore in drug design.

In recent years, the interest in 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol has been driven by its potential role as an intermediate in the synthesis of more complex molecules. Its tertiary amine functionality allows for facile derivatization via reactions such as acylation, alkylation, or condensation, enabling the construction of diverse chemical libraries. These synthetic versatility features have made it a focal point in medicinal chemistry efforts aimed at identifying novel bioactive compounds.

One of the most compelling aspects of CAS No. 1544924-22-2 is its structural similarity to known bioactive scaffolds. The 4,4-dimethylcyclohexyl group, a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, suggests that this compound may exhibit similar biological activities or serve as a lead compound for further optimization. Preliminary computational studies have indicated that the steric bulk provided by the dimethylcyclohexyl moiety could modulate binding affinity to specific enzymes or receptors, offering a strategic advantage in drug design.

Current research in this domain has begun to explore the potential applications of 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol in enzyme inhibition studies. The compound’s ability to mimic natural substrates or modulate enzyme active sites has been hypothesized to be beneficial in developing treatments for metabolic disorders or inflammatory conditions. For instance, its structural resemblance to certain amino alcohols found in natural products has prompted investigations into its role as a kinase inhibitor or protease modulator.

The synthesis of CAS No. 1544924-22-2 presents both challenges and opportunities due to its complex stereochemistry. Traditional synthetic routes often require careful control of reaction conditions to achieve high enantiomeric purity, which is critical for biological activity. Advances in asymmetric catalysis have provided new tools for constructing enantiomerically pure forms of this compound, potentially enhancing its utility in pharmaceutical applications.

Another area of interest is the use of 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol as a chiral auxiliary or building block in peptide mimetics. The bulky cyclohexyl substituent can prevent unwanted side reactions during peptide bond formation, while the amine group allows for post-synthetic modifications. Such applications are particularly relevant in peptidomimetics research, where maintaining precise stereochemistry is essential for biological function.

The physicochemical properties of CAS No. 1544924-22-2, including solubility and stability under various conditions, have also been subjects of detailed investigation. These properties are crucial for determining its suitability for formulation development and storage stability. For example, understanding how the dimethylcyclohexyl group influences solubility can guide decisions on solvents or co-solvents needed for purification or further derivatization.

In conclusion, 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol (CAS No. 1544924-22-2) represents a promising candidate in pharmaceutical research due to its unique structural features and synthetic versatility. Its potential applications span enzyme inhibition studies to peptidomimetic development, making it an attractive scaffold for medicinal chemists seeking novel bioactive molecules. As research continues to uncover new synthetic methodologies and biological insights into this compound’s properties,CAS No 1544924 22 2 will undoubtedly remain at the forefront of chemical biology investigations.

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